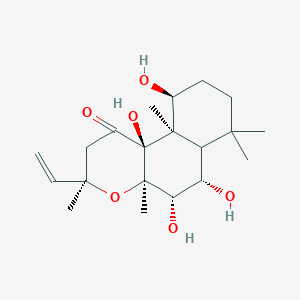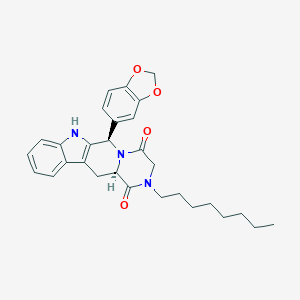
1-Imidazolidin-2-ylidenepropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazolidin-2-ylidenepropan-2-one, also known as IMPP, is a cyclic urea derivative that has been widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood. However, it has been suggested that 1-Imidazolidin-2-ylidenepropan-2-one may act by inhibiting the activity of enzymes involved in various cellular processes. For example, 1-Imidazolidin-2-ylidenepropan-2-one has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been suggested that 1-Imidazolidin-2-ylidenepropan-2-one may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Imidazolidin-2-ylidenepropan-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. 1-Imidazolidin-2-ylidenepropan-2-one has also been found to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. In addition, 1-Imidazolidin-2-ylidenepropan-2-one has been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
1-Imidazolidin-2-ylidenepropan-2-one has several advantages as a research tool. It is a relatively simple compound to synthesize, and it has been found to exhibit a wide range of biological activities. However, 1-Imidazolidin-2-ylidenepropan-2-one also has some limitations. For example, it has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on 1-Imidazolidin-2-ylidenepropan-2-one. One area of research could focus on the development of new synthetic methods for 1-Imidazolidin-2-ylidenepropan-2-one that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of 1-Imidazolidin-2-ylidenepropan-2-one that exhibit improved biological activity and reduced cytotoxicity. In addition, further research is needed to fully understand the mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one and its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Conclusion:
In conclusion, 1-Imidazolidin-2-ylidenepropan-2-one is a versatile compound that has a wide range of applications in scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 1-Imidazolidin-2-ylidenepropan-2-one has several advantages as a research tool, but it also has some limitations. Further research is needed to fully understand the mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one and its potential applications in various fields.
Synthesis Methods
1-Imidazolidin-2-ylidenepropan-2-one can be synthesized using various methods, including the reaction of imidazole-2-carboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. Another method involves the reaction of imidazole-2-carboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction of imidazole-2-carboxaldehyde with ethyl cyanoacetate in the presence of sodium methoxide is also a viable method for the synthesis of 1-Imidazolidin-2-ylidenepropan-2-one.
Scientific Research Applications
1-Imidazolidin-2-ylidenepropan-2-one has been extensively used in scientific research, especially in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
126978-95-8 |
|---|---|
Product Name |
1-Imidazolidin-2-ylidenepropan-2-one |
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
InChI Key |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
Canonical SMILES |
CC(=O)C=C1NCCN1 |
synonyms |
2-Propanone, 1-(2-imidazolidinylidene)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)






